Boc-lys(tfa)-osu

描述

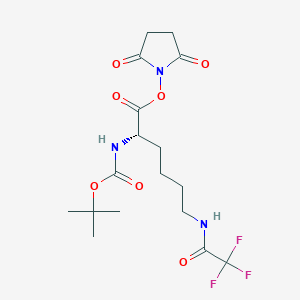

Boc-lys(tfa)-osu, also known as N-tert-butoxycarbonyl-L-lysine trifluoroacetate N-hydroxysuccinimide ester, is a compound widely used in peptide synthesis and biochemical research. It is a derivative of lysine, an essential amino acid, and is commonly used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites on the molecule.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-lys(tfa)-osu typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a trifluoroacetate (tfa) group. The final step involves the formation of the N-hydroxysuccinimide (osu) ester. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

化学反应分析

Types of Reactions

Boc-lys(tfa)-osu undergoes several types of chemical reactions, including:

Substitution Reactions: The osu ester group is highly reactive and can be substituted by nucleophiles such as amines and alcohols.

Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include primary amines and alcohols, with the reaction typically carried out in an organic solvent like dichloromethane.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.

Major Products Formed

Substitution Reactions: The major products are N-substituted lysine derivatives.

Deprotection Reactions: The major product is the free amine form of lysine.

科学研究应用

Boc-lys(tfa)-osu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Peptide Synthesis: It is used as a protecting group for lysine residues in peptide synthesis to prevent unwanted side reactions.

Biochemical Assays: It is used in histone deacetylase (HDAC) activity assays to study the deacetylation of lysine residues in histones and other proteins.

Drug Development: It is used in the development of peptide-based drugs and as a building block for more complex molecules.

作用机制

The mechanism of action of Boc-lys(tfa)-osu involves the protection of the amino group of lysine with a Boc group, which prevents unwanted reactions at this siteThe trifluoroacetate group enhances the solubility and stability of the compound .

相似化合物的比较

Similar Compounds

N-tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester (Boc-lys-osu): Similar to Boc-lys(tfa)-osu but lacks the trifluoroacetate group.

N-tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester (Boc-lys-ac-osu): Similar to this compound but with an acetyl group instead of a trifluoroacetate group.

Uniqueness

This compound is unique due to the presence of the trifluoroacetate group, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in peptide synthesis and biochemical assays where solubility and stability are critical .

生物活性

Boc-lys(tfa)-osu, or N-tert-butoxycarbonyl-L-lysine trifluoroacetate N-hydroxysuccinimide ester, is a derivative of lysine widely utilized in peptide synthesis and biochemical research. Its significance lies in its role as a coupling reagent that facilitates the formation of peptide bonds, particularly in the synthesis of biologically active peptides. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and relevant case studies.

- Molecular Formula : C₁₄H₁₈N₂O₅

- Molecular Weight : 298.30 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents (e.g., dimethylformamide, dichloromethane), limited solubility in water

This compound primarily targets histone deacetylases (HDACs), specifically HDAC 4, 5, 7, and to a lesser extent HDAC 8. It acts as a fluorogenic substrate for these enzymes, which play a crucial role in the regulation of gene expression through the modification of histones and non-histone proteins.

Target Enzymes

| Enzyme | Role |

|---|---|

| HDAC 4 | Histone deacetylation |

| HDAC 5 | Histone deacetylation |

| HDAC 7 | Histone deacetylation |

| HDAC 8 | Histone deacetylation (lesser extent) |

Biochemical Analysis

The interaction of this compound with HDACs leads to significant biological effects, including the modulation of histone acetylation levels. This modulation is essential for various cellular processes such as differentiation, proliferation, and apoptosis.

Key Findings from Research Studies

- Histone Acetylation : Treatment with this compound has been shown to induce histone acetylation, leading to transcriptional activation of certain genes.

- Apoptotic Pathways : The compound has been observed to influence apoptotic pathways by activating caspases, which are critical for programmed cell death.

- Cell Viability : Studies indicate that this compound can inhibit cell viability in various cancer cell lines by promoting apoptosis through HDAC inhibition.

Case Study 1: HDAC Inhibition in Osteosarcoma

A study investigated the effects of this compound on osteosarcoma cell lines. The results demonstrated that treatment with this compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The study highlighted its potential as a therapeutic agent against osteosarcoma due to its ability to modulate HDAC activity and promote tumor cell death.

Case Study 2: Modulation of Gene Expression

In a separate study focusing on gene regulation, this compound was used to treat various cell lines. The treatment resulted in increased histone acetylation levels and subsequent upregulation of genes associated with cell cycle arrest and apoptosis. This suggests that this compound could be beneficial in developing therapies targeting gene expression dysregulation.

常见问题

Basic Research Questions

Q. What are the critical steps for synthesizing Boc-Lys(Tfa)-OSU, and how can purity be ensured during the process?

The synthesis typically follows solid-phase peptide synthesis (SPPS) using the Fmoc/Boc strategy. Key steps include:

- Coupling Boc-Lys(Tfa)-OH to a resin (e.g., Rink-Amide MBHA) under anhydrous conditions .

- Sequential deprotection (e.g., using 20% piperidine in DMF for Fmoc removal) and side-chain modifications.

- Cleavage from the resin with TFA containing scavengers (e.g., H₂O and TIS) to prevent side reactions . Purity is assessed via reverse-phase HPLC (≥95% purity) and mass spectrometry (e.g., ESI-MS). Ensure proper lyophilization and storage at −20°C in anhydrous DMF or DMSO to prevent hydrolysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what data should be reported?

- ¹H/¹³C NMR : Report chemical shifts (δ) for key protons (e.g., tert-butyloxycarbonyl [Boc] at ~1.4 ppm, trifluoroacetyl [Tfa] at ~7.5 ppm) and integration ratios .

- FT-IR : Confirm carbonyl stretches (Boc: ~1680–1720 cm⁻¹; Tfa: ~1780 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Include observed vs. calculated [M+H]⁺ values (e.g., C₁₉H₂₈F₃N₃O₆: 476.19 g/mol) . Always compare data with literature values and provide raw spectral data in supplementary materials .

Q. How should researchers handle this compound to ensure safety and stability during experiments?

- Storage : Store under argon at −20°C in moisture-free solvents (DMF/DMSO). Avoid aqueous buffers unless immediately used .

- Safety : Use OSHA-compliant PPE (chemical goggles, nitrile gloves) and work in a fume hood due to TFA’s volatility and corrosivity .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 48 hours) and monitor via HPLC for hydrolysis byproducts .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved, particularly regarding stereochemical purity?

Discrepancies often arise from residual solvents, diastereomer formation, or improper shimming. Mitigation strategies include:

- Using deuterated solvents (e.g., DMSO-d₆) and ensuring complete lyophilization to remove TFA .

- Employing chiral HPLC (e.g., Chiralpak IC column) to separate enantiomers, with mobile phases like hexane/isopropanol .

- Cross-validating with 2D NMR (e.g., COSY, HSQC) to confirm proton-proton correlations and eliminate artifacts . Document all solvent batches and NMR calibration protocols to trace errors .

Q. What experimental design considerations are critical when using this compound in peptide conjugation studies?

- Molar Ratios : Optimize stoichiometry (e.g., 1:1.5 peptide:OSU ester) to minimize unreacted starting material .

- Reaction Monitoring : Use LC-MS at 0, 2, and 6 hours to track conjugation efficiency.

- Quenching : Add excess nucleophile (e.g., glycine) to terminate reactions and prevent overmodification . Include negative controls (e.g., omitting the OSU ester) to confirm conjugation specificity .

Q. How do solvent choice and pH affect the reactivity of this compound in aqueous versus organic environments?

- Organic Solvents (DMF, DCM) : Maximize ester reactivity but may require anhydrous conditions. Use DIEA (1 eq) as a base to neutralize TFA byproducts .

- Aqueous Buffers (pH 7–9) : Limited utility due to hydrolysis; however, borate buffers (pH 8.5) can stabilize the active ester temporarily .

- Kinetic Studies : Conduct time-course HPLC analyses to quantify hydrolysis rates (e.g., t₁/₂ ~2 hours in PBS at 25°C) .

Q. Methodological Best Practices

- Reproducibility : Document resin swelling times, coupling temperatures, and TFA cleavage duration in experimental sections .

- Data Reporting : Tabulate characterization data (e.g., Table 1) to enhance clarity:

| Parameter | Value/Method | Reference |

|---|---|---|

| Purity (HPLC) | ≥95% (C18, 0.1% TFA/ACN gradient) | |

| Storage Stability | 6 months at −20°C in DMF | |

| Hydrolysis Half-Life | 2 hours (PBS, pH 7.4, 25°C) |

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F3N3O7/c1-16(2,3)29-15(28)22-10(6-4-5-9-21-14(27)17(18,19)20)13(26)30-23-11(24)7-8-12(23)25/h10H,4-9H2,1-3H3,(H,21,27)(H,22,28)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMVVSHTWIUKAP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628703 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-(tert-butoxycarbonyl)-N~6~-(trifluoroacetyl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34695-46-0 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-(tert-butoxycarbonyl)-N~6~-(trifluoroacetyl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。